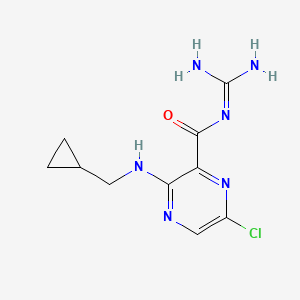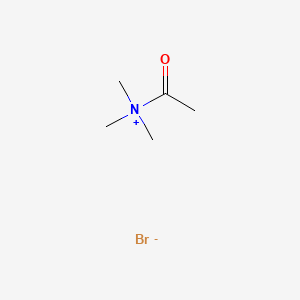
sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate is a complex organic compound with a unique structure It is characterized by the presence of two 6-methylheptoxy groups attached to a dioxobutane backbone, along with a sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate typically involves multiple steps. The initial step often includes the preparation of the dioxobutane backbone, followed by the introduction of the 6-methylheptoxy groups through etherification reactions. The final step involves the sulfonation of the compound to introduce the sulfonate group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Applications De Recherche Scientifique
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The 6-methylheptoxy groups may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate can be compared with other similar compounds, such as:
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-carboxylate: This compound has a carboxylate group instead of a sulfonate group, which may affect its reactivity and applications.
Sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-phosphate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H37NaO7S |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
sodium;1,4-bis(6-methylheptoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H38O7S.Na/c1-16(2)11-7-5-9-13-26-19(21)15-18(28(23,24)25)20(22)27-14-10-6-8-12-17(3)4;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
VHDOAHBIZRSCPJ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCOC(=O)CC(C(=O)OCCCCCC(C)C)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)


![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one](/img/structure/B13751111.png)
